molecular formula C22H16FN5O2S B2360380 N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904576-10-9

N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2360380
CAS No.: 904576-10-9
M. Wt: 433.46
InChI Key: WOXYKCKDVLOHMD-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C22H16FN5O2S and its molecular weight is 433.46. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-fluorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O2S/c1-14-9-11-17(12-10-14)31(29,30)22-21-25-20(24-16-6-4-5-15(23)13-16)18-7-2-3-8-19(18)28(21)27-26-22/h2-13H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXYKCKDVLOHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H16FN5O2SC_{22}H_{16}FN_5O_2S, with a molecular weight of 433.5 g/mol. The compound features a triazole ring fused with a quinazoline structure, which is known for diverse biological activities.

PropertyValue
Molecular FormulaC22H16FN5O2SC_{22}H_{16}FN_5O_2S
Molecular Weight433.5 g/mol
CAS Number904576-10-9

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. A study highlighted that triazoloquinazoline derivatives can act as potent inhibitors of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, the compound's sulfonamide group enhances its interaction with target proteins involved in cancer pathways .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Compounds bearing triazole and quinazoline rings have been reported to demonstrate significant antibacterial and antifungal activities. For instance, a related study showed that modifications in the triazole structure could lead to enhanced activity against resistant bacterial strains .

The mechanism by which this compound exerts its biological effects may involve:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .
  • Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes such as carbonic anhydrase or various kinases involved in cancer progression and microbial resistance .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of triazoloquinazolines in vitro against various cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 to 50 µM depending on the specific modifications made to the structure. This suggests a strong potential for further development as anticancer agents .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of triazoloquinazolines against Staphylococcus aureus and Escherichia coli. The study found that compounds with similar scaffolds displayed minimum inhibitory concentrations (MIC) as low as 8 µg/mL against resistant strains, highlighting their potential as new antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of triazole and quinazoline compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacteria and fungi. The presence of the sulfonamide group in this compound suggests enhanced interactions with microbial enzymes, potentially leading to effective treatments for infections caused by resistant strains of bacteria.

Anticancer Properties

The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that triazoloquinazolines can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar frameworks have demonstrated significant cytotoxic effects against human tumor cells, indicating that N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine may possess anticancer activity worth exploring further.

Case Study 1: Antimicrobial Screening

A study conducted on related quinazoline derivatives demonstrated notable antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibiting electron-withdrawing groups showed enhanced antibacterial effects, which could be an avenue for future research into this compound .

Case Study 2: Anticancer Evaluation

In vitro tests using a panel of cancer cell lines revealed that triazole-containing compounds could inhibit tumor growth effectively. The National Cancer Institute (NCI) has protocols that assess new compounds for their anticancer potential. Similar compounds have shown promising results in inhibiting cell growth at low concentrations .

Potential Therapeutic Uses

Given its structural features and preliminary findings regarding its biological activities, this compound may have potential applications in:

  • Antibiotic Development : Targeting resistant bacterial strains.
  • Cancer Therapy : As a novel chemotherapeutic agent.
  • Antifungal Treatments : Addressing opportunistic infections in immunocompromised patients.

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